molecular formula C15H20N2O B12356713 7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one

7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one

Katalognummer: B12356713
Molekulargewicht: 244.33 g/mol
InChI-Schlüssel: YYJFKEHRYCGUAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one is a complex organic compound with a unique structure that includes a naphthyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions to form the naphthyridine core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce large quantities of the compound while maintaining quality control.

Analyse Chemischer Reaktionen

Types of Reactions

7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one is unique due to its specific benzyl substitution and the octahydro-naphthyridine core, which confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C15H20N2O

Molekulargewicht

244.33 g/mol

IUPAC-Name

7-benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one

InChI

InChI=1S/C15H20N2O/c18-15-7-6-13-8-9-17(11-14(13)16-15)10-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,16,18)

InChI-Schlüssel

YYJFKEHRYCGUAH-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC2C1CCN(C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.